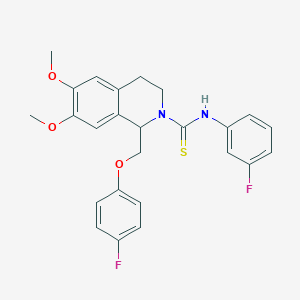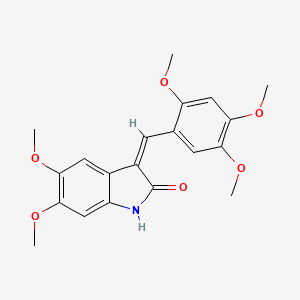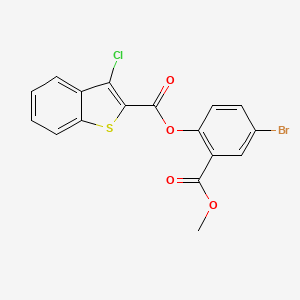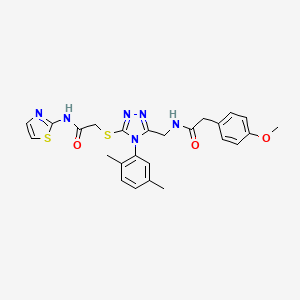
1-((4-fluorophenoxy)methyl)-N-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of fluorine atoms and methoxy groups further enhances its chemical properties, making it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, introduction of fluorine atoms, and attachment of the phenoxy and carbothioamide groups. Common synthetic routes may include:
Step 1: Formation of the tetrahydroisoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of fluorine atoms via electrophilic fluorination.
Step 3: Attachment of the phenoxy group through nucleophilic substitution.
Step 4: Formation of the carbothioamide group through thiolation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used, but may include various fluorinated and methoxylated derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Affecting Gene Expression: Altering the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydroisoquinoline derivatives with fluorine and methoxy groups. Compared to these compounds, 1-[(4-FLUOROPHENOXY)METHYL]-N-(3-FLUOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of the carbothioamide group. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C25H24F2N2O3S |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
1-[(4-fluorophenoxy)methyl]-N-(3-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
InChI |
InChI=1S/C25H24F2N2O3S/c1-30-23-12-16-10-11-29(25(33)28-19-5-3-4-18(27)13-19)22(21(16)14-24(23)31-2)15-32-20-8-6-17(26)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3,(H,28,33) |
Clé InChI |
MHEUOAXOCZFZSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NC3=CC(=CC=C3)F)COC4=CC=C(C=C4)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-(3-chlorophenyl)-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B14999048.png)

![4-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999055.png)
![ethyl 6-(2,4-dimethoxybenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999056.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B14999069.png)
![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B14999084.png)

![Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine](/img/structure/B14999091.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methoxybenzamide](/img/structure/B14999097.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B14999098.png)
![4-({[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999105.png)

![ethyl 7-methyl-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999114.png)

